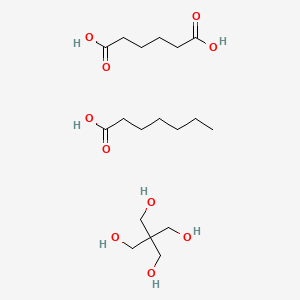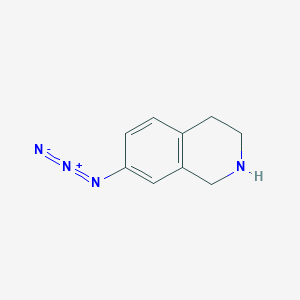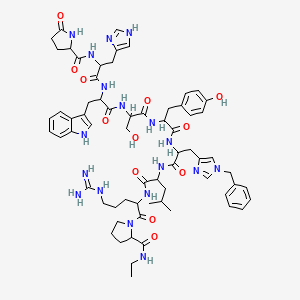![molecular formula C17H19NO2 B8242650 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B8242650.png)
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol
Übersicht
Beschreibung
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol is a compound that belongs to the class of tetrahydro-1H-benzo[d]azepines. This compound is characterized by a seven-membered azepine ring fused to a benzene ring, with a benzyloxy group at the 7-position and a hydroxyl group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohol with benzyl bromide in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol involves its interaction with NMDA receptors containing the GluN2B subunit. This compound acts as an allosteric antagonist, binding to the ifenprodil binding site at the interface between the GluN2B and GluN1 subunits. This binding inhibits the overactivation of NMDA receptors, which is associated with various neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ifenprodil: A known NMDA receptor antagonist with a similar mechanism of action.
Ro25-6981: Another selective antagonist for NMDA receptors containing the GluN2B subunit.
CO101,244: A compound with similar binding properties to the GluN2B subunit.
Uniqueness
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol is unique due to its specific structural features, such as the benzyloxy group at the 7-position and the hydroxyl group at the 1-position. These features contribute to its selective binding and antagonistic activity at the GluN2B subunit of NMDA receptors, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
8-phenylmethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-17-11-18-9-8-14-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10,17-19H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVXBJCXHHUPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=C1C=C(C=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1R,2R,4S)-4-(dimethylcarbamoyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methanesulfonic acid](/img/structure/B8242588.png)




![ethyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-11-carboxylate](/img/structure/B8242606.png)




